molecular formula C17H17ClN2O B589072 1-Benzyl-3-(3-chloropropoxy)indazole CAS No. 13109-79-0

1-Benzyl-3-(3-chloropropoxy)indazole

Cat. No.: B589072
CAS No.: 13109-79-0
M. Wt: 300.786
InChI Key: YNQQQYOFVFYADI-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Benzyl-3-(3-chloropropoxy)indazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-(3-chloropropoxy)indazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chloropropoxy)indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-(3-chloropropoxy)indazole can be compared with other similar compounds, such as:

    1-Benzyl-3-(3-bromopropoxy)indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    1-Benzyl-3-(3-fluoropropoxy)indazole: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

    1-Benzyl-3-(3-iodopropoxy)indazole:

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research.

Properties

IUPAC Name

1-benzyl-3-(3-chloropropoxy)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQQQYOFVFYADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747105
Record name 1-Benzyl-3-(3-chloropropoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13109-79-0
Record name 1-Benzyl-3-(3-chloropropoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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